
2,5-Diisopropylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisopropylpyrrolidine hydrochloride, also known as 2,5-bis(propan-2-yl)pyrrolidine hydrochloride, is a chemical compound with the CAS Number: 2137765-72-9 . It has a molecular weight of 191.74 . The IUPAC name for this compound is this compound . It is stored at room temperature and appears as an oil .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring with isopropyl groups attached at the 2 and 5 positions . The pyrrolidine ring is a common feature in many biologically active compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to be versatile in chemical reactions . The pyrrolidine ring can undergo variousWissenschaftliche Forschungsanwendungen
Synthesis and Development of Pharmaceuticals
- Auxiliary-Based Synthesis of Antibiotics : A study by Kaden, Brockmann, and Reissig (2005) explores the use of 2,5-diisopropylpyrrolidine hydrochloride in the synthesis of enantiomerically pure pyrrolidin-3-ones, leading to both enantiomers of the antibiotic anisomycin. This demonstrates the compound's role in creating essential pharmaceuticals (Kaden, Brockmann, & Reissig, 2005).
Organic Synthesis and Chemical Properties
- Selective Functionalization in Organic Chemistry : Marzi, Bigi, and Schlosser (2001) discuss the use of this compound in the selective functionalization of dichloropyridines at various sites, highlighting its versatility in organic synthesis (Marzi, Bigi, & Schlosser, 2001).
- Electrochemical Properties in Solar Cells : A study by Hwang, Son, and Shim (2010) focuses on derivatives of 2,5-di(2-thienyl)-1H-pyrrole, which incorporate this compound. They investigate its application in solar cells, noting its electrochemical and electrochromic properties (Hwang, Son, & Shim, 2010).
Applications in Anticancer Research
- Anticancer Activity in Drug Development : Research by Naik, Ambaye, and Gokhale (1987) reveals that a 2,5-pyrrolidinedione linked nitrogen mustard derivative, including this compound, showed notable anticancer effects on mouse Sarcoma 180, indicating potential in cancer treatment (Naik, Ambaye, & Gokhale, 1987).
Biotransformation and Organic Synthesis
- Biotransformation in Organic Synthesis : Chen et al. (2012) report on the biotransformation of pyrrolidine-2,5-dicarboxamides using this compound. This study highlights its role in producing enantiomerically pure compounds, useful in various organic syntheses (Chen et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition in Industrial Applications : A study by Fouda et al. (2020) investigates methoxy-substituted phenylthienyl benzamidines, including this compound, as corrosion inhibitors for carbon steel in acidic mediums. This underscores its potential in industrial applications for protecting metals against corrosion (Fouda et al., 2020).
Eigenschaften
IUPAC Name |
2,5-di(propan-2-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-7(2)9-5-6-10(11-9)8(3)4;/h7-11H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYHBRFKTDGLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(N1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

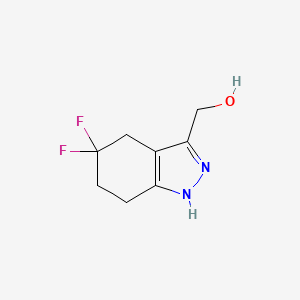
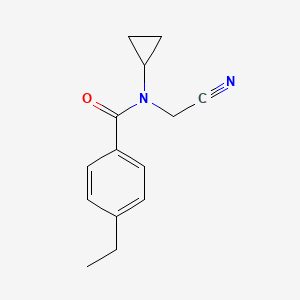
![Methyl 4-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B2726584.png)
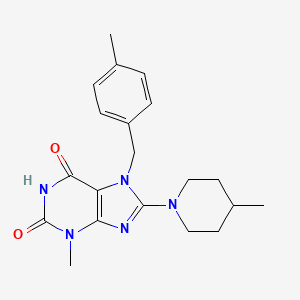

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate](/img/structure/B2726589.png)
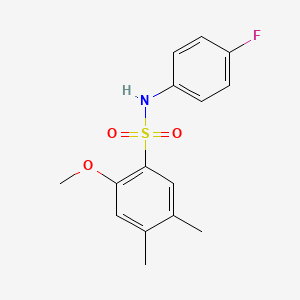
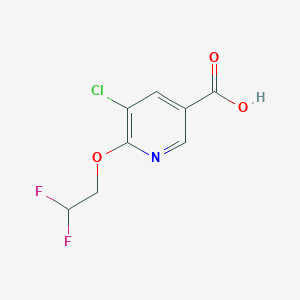

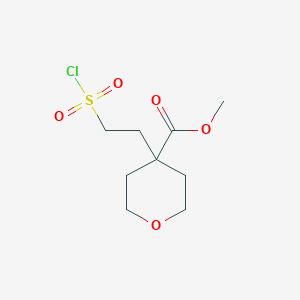

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2726597.png)
![N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2726598.png)
![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)